molecular formula C19H16N4OS B11259066 8-[(2-methylbenzyl)sulfanyl]-9-phenyl-1,9-dihydro-6H-purin-6-one

8-[(2-methylbenzyl)sulfanyl]-9-phenyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B11259066
M. Wt: 348.4 g/mol
InChI Key: ZORGHBRGZDFFOL-UHFFFAOYSA-N
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Description

8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a phenyl group and a sulfanyl group attached to a methylphenyl moiety. The compound’s structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached using thiol reagents under nucleophilic substitution conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the purine core.

    Substitution: The phenyl and sulfanyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives with altered biological activities.

Scientific Research Applications

8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE: Unique due to its specific substituents and structure.

    Other Purine Derivatives: Compounds like caffeine, theobromine, and adenine share the purine core but differ in their substituents and biological activities.

Uniqueness

The uniqueness of 8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its specific combination of substituents, which imparts distinct chemical and biological properties not found in other purine derivatives.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

8-[(2-methylphenyl)methylsulfanyl]-9-phenyl-1H-purin-6-one

InChI

InChI=1S/C19H16N4OS/c1-13-7-5-6-8-14(13)11-25-19-22-16-17(20-12-21-18(16)24)23(19)15-9-3-2-4-10-15/h2-10,12H,11H2,1H3,(H,20,21,24)

InChI Key

ZORGHBRGZDFFOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O

Origin of Product

United States

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